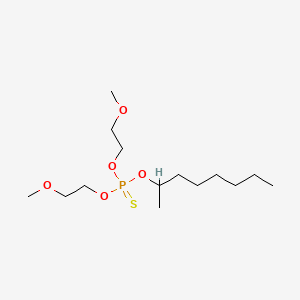
O,O-Bis(2-methoxyethyl) S-octylphosphorothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O,O-Bis(2-methoxyethyl) S-octylphosphorothioate is an organophosphorus compound known for its applications in various scientific fields This compound is characterized by its unique structure, which includes both methoxyethyl and octyl groups attached to a phosphorothioate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Bis(2-methoxyethyl) S-octylphosphorothioate typically involves the reaction of octyl alcohol with phosphorus pentasulfide to form the corresponding phosphorothioate ester. This intermediate is then reacted with 2-methoxyethanol under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere and the use of a suitable solvent to ensure the purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through distillation or recrystallization to achieve the desired purity for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
O,O-Bis(2-methoxyethyl) S-octylphosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.
Substitution: The methoxyethyl and octyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are conducted under inert atmospheres.
Major Products
The major products formed from these reactions include various phosphorothioate derivatives, which can be further utilized in different chemical processes.
Wissenschaftliche Forschungsanwendungen
O,O-Bis(2-methoxyethyl) S-octylphosphorothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological systems.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the production of pesticides and other agrochemicals due to its effectiveness in pest control.
Wirkmechanismus
The mechanism of action of O,O-Bis(2-methoxyethyl) S-octylphosphorothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes, leading to the desired therapeutic or pesticidal effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphorothioic acid, O,O-bis(2-methoxyethyl) S-ethyl ester
- Bis(2-methoxyethyl) ether
Uniqueness
O,O-Bis(2-methoxyethyl) S-octylphosphorothioate is unique due to its specific combination of methoxyethyl and octyl groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it offers enhanced stability and effectiveness in its applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
72209-06-4 |
|---|---|
Molekularformel |
C14H31O5PS |
Molekulargewicht |
342.43 g/mol |
IUPAC-Name |
bis(2-methoxyethoxy)-octan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H31O5PS/c1-5-6-7-8-9-14(2)19-20(21,17-12-10-15-3)18-13-11-16-4/h14H,5-13H2,1-4H3 |
InChI-Schlüssel |
PYJOIWIBMUSXLY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)OP(=S)(OCCOC)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


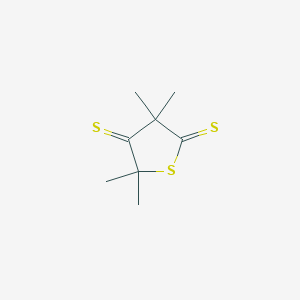
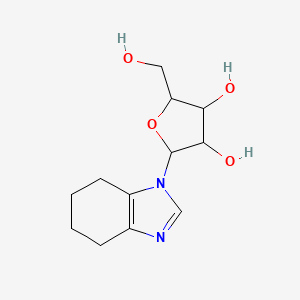

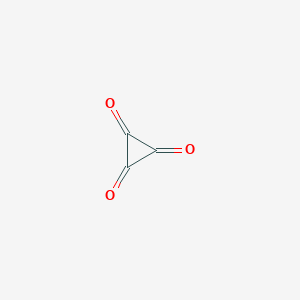
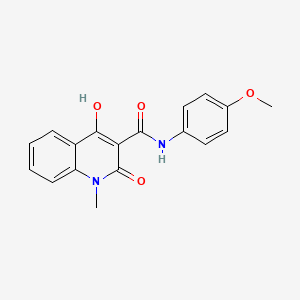
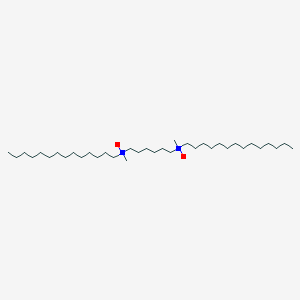
methanone](/img/structure/B14454923.png)
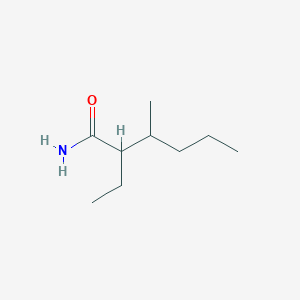
![[(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane)](/img/structure/B14454936.png)
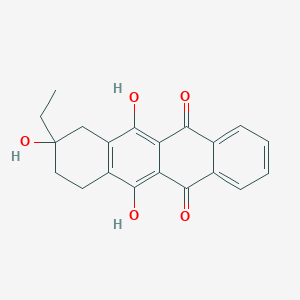
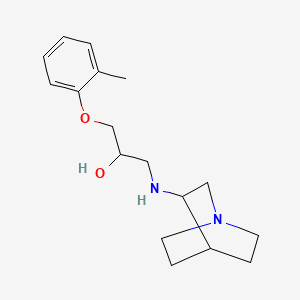

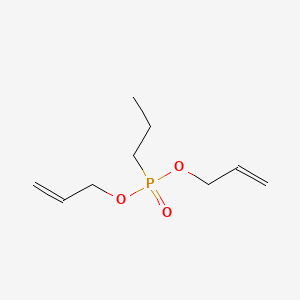
![2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]di(ethan-1-ol)](/img/structure/B14454972.png)
